molecular formula C18H24N2O3 B5656409 1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine

1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine

Cat. No. B5656409
M. Wt: 316.4 g/mol
InChI Key: DBYCYFSBFWRURL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multistep chemical reactions. For instance, the creation of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is achieved through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine. This synthesis showcases the methodology that could be adapted for synthesizing the target compound, emphasizing the importance of specific reactants and conditions in achieving desired molecular structures (Khan et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives reveals significant insights into their spatial arrangement and bonding interactions. For example, the analysis of various synthesized piperidine analogs, including those with added complexity such as heterocyclic components, demonstrates their conformational flexibility and potential for diverse chemical reactivity. X-ray diffraction studies and computational modeling provide evidence of their structural dimensions and the role of hydrogen bonding and other non-covalent interactions in stabilizing these structures (Feskov et al., 2019).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo reactions involving carbon dioxide insertion under certain conditions, showcasing their reactivity towards electrophilic species and potential for chemical modification. These reactions can lead to the formation of carbamic compounds, highlighting the piperidine derivatives' role in synthetic chemistry as intermediates for further transformation (Shi et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure and phase behavior, are crucial for understanding their stability and suitability for various applications. Studies on compounds like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine reveal the impact of intramolecular and intermolecular hydrogen bonding on their physical state, indicating the importance of such interactions in determining the material properties of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical behavior of piperidine derivatives under various conditions is a topic of extensive research. For example, their reactivity towards acetylcholinesterase, as demonstrated by specific inhibitors, underscores the importance of the piperidine scaffold in medicinal chemistry. The modification of piperidine derivatives to enhance their selectivity and potency as enzyme inhibitors highlights the potential of these compounds in the development of therapeutic agents (Sugimoto et al., 1995).

properties

IUPAC Name

1-[3-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-5-3-7-16(9-13)23-17-11-20(12-17)18(22)15-6-4-8-19(10-15)14(2)21/h3,5,7,9,15,17H,4,6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYCYFSBFWRURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CCCN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine

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